(3-Bromophenyl)trimethylsilane

Description

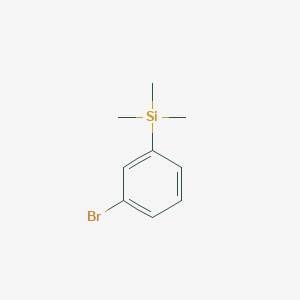

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQZFRPARQBDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400174 | |

| Record name | 1-Bromo-3-(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17878-47-6 | |

| Record name | 1-Bromo-3-(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Bifunctional Reagents

An In-Depth Technical Guide to (3-Bromophenyl)trimethylsilane: Properties, Synthesis, and Applications

In the landscape of modern synthetic chemistry, the efficiency and elegance of a synthetic route often hinge on the strategic deployment of multifunctional building blocks. This compound stands as a premier example of such a reagent, offering chemists a powerful tool for the construction of complex aromatic systems. Its structure, featuring a bromine atom and a trimethylsilyl (TMS) group positioned meta to each other on a benzene ring, provides two distinct and orthogonally reactive handles. This bifunctionality is not merely a convenience; it is a strategic advantage, enabling sequential, site-selective modifications that are fundamental to the synthesis of active pharmaceutical ingredients (APIs), organic electronic materials, and agrochemicals.[1]

The bromine atom serves as a classical and reliable point for metal-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-heteroatom bond formation.[1] Concurrently, the trimethylsilyl group offers a more nuanced set of synthetic possibilities. It can act as a sterically influential directing group, a placeholder for subsequent functionalization via ipso-substitution, or a modulator of the ring's electronic properties.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its full synthetic potential.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe laboratory practice.

Physicochemical Data

The essential properties of this compound are summarized in the table below. These values are critical for reaction setup, purification, and storage.

| Property | Value | Source |

| IUPAC Name | (3-bromophenyl)-trimethylsilane | [2] |

| CAS Number | 17878-47-6 | [2][3] |

| Molecular Formula | C₉H₁₃BrSi | [2][4] |

| Molecular Weight | 229.19 g/mol | [2] |

| Monoisotopic Mass | 227.997 Da | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Boiling Point | ~235 °C (predicted) | |

| Density | ~1.18 g/mL (predicted) |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet around 0.25 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent protons of the trimethylsilyl group. The aromatic region (7.2-7.6 ppm) will display a complex multiplet pattern corresponding to the four protons on the substituted benzene ring.

-

¹³C NMR: The carbon spectrum will feature a signal for the methyl carbons of the TMS group near 0 ppm. The aromatic region will show six distinct signals, one for each carbon atom of the phenyl ring, including the two quaternary carbons directly attached to the bromine and silicon atoms.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the monolithiation of 1,3-dibromobenzene followed by electrophilic quenching with chlorotrimethylsilane. This approach leverages the differential reactivity of the bromine atoms and the kinetic control achievable at low temperatures.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis. The causality behind key steps is explained to ensure reproducibility and safety.

-

Reactor Setup: A multi-necked, flame-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The system is purged with dry nitrogen.

-

Expertise & Experience: The use of flame-dried glassware and an inert atmosphere is critical. Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Failure to maintain anhydrous and anaerobic conditions will result in low yields due to quenching of the reagent.

-

-

Initial Solution: Anhydrous tetrahydrofuran (THF) is cannulated into the flask, followed by 1,3-dibromobenzene. The solution is cooled to -78 °C using a dry ice/acetone bath.[6]

-

Causality: The low temperature is essential for controlling the reaction. It prevents side reactions such as dilithiation and decomposition of the aryllithium intermediate.

-

-

Lithiation: A solution of n-butyllithium (typically 2.5 M in hexanes) is added dropwise to the stirred solution via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1 hour.[6]

-

Trustworthiness: Slow, controlled addition of n-BuLi is a self-validating step. A rapid addition can cause localized heating, leading to undesired side products. The formation of a slight precipitate or color change often indicates the generation of the aryllithium species.

-

-

Electrophilic Quench: Chlorotrimethylsilane (TMSCl) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the mixture is allowed to slowly warm to room temperature and stirred for 12 hours.[6]

-

Causality: The TMSCl acts as the electrophile, reacting with the nucleophilic aryllithium intermediate to form the desired C-Si bond. Allowing the reaction to warm slowly ensures the reaction goes to completion.

-

-

Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[6] The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the ability to selectively address its two functional groups.

Transformations at the Carbon-Bromine Bond

The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions of this compound.

Exemplary Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.

-

Reagent Preparation: In a reaction vessel, this compound, a boronic acid or ester partner (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.

-

Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water, is added.

-

Expertise & Experience: Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.

-

-

Reaction: The mixture is heated (typically 80-110 °C) under an inert atmosphere and monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Transformations Involving the Trimethylsilyl Group

The C-Si bond, while robust, can be selectively cleaved or transformed under specific conditions, most notably through ipso-substitution.

-

Protodesilylation: Treatment with a strong acid like trifluoroacetic acid (TFA) or a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) can replace the TMS group with a hydrogen atom. This is often used after the TMS group has served its purpose as a directing or blocking group.

-

Halodesilylation: The TMS group can be replaced with a halogen (e.g., iodine or bromine) using reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS). This allows for the introduction of a second reactive handle for further cross-coupling after the first has been performed at the original bromine site. This sequential functionalization is a key strategy for building complex, unsymmetrical molecules.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

GHS Hazards: The primary hazard identified is long-term harmful effects on aquatic life (Aquatic Chronic 4).[2] Therefore, release into the environment must be avoided.[2][7]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]

-

Handling: Work in a well-ventilated area or a chemical fume hood.[7][9] Avoid breathing vapors. Wash hands thoroughly after handling.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11] Some related organosilane compounds are moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][11]

Conclusion

This compound is a highly valuable and versatile bifunctional reagent in organic synthesis. The orthogonal reactivity of its C-Br and C-Si bonds provides a robust platform for the strategic and sequential introduction of diverse functional groups. Its application in palladium-catalyzed cross-coupling reactions and its potential for subsequent ipso-substitution make it an indispensable tool for constructing the complex molecular architectures required in pharmaceutical, agrochemical, and materials science research. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, empowers chemists to fully exploit its synthetic potential and drive innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H13BrSi | CID 4167050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17878-47-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. PubChemLite - this compound (C9H13BrSi) [pubchemlite.lcsb.uni.lu]

- 5. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE | 38002-45-8 [chemicalbook.com]

- 6. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. [(3-Bromophenyl)ethynyl]trimethylsilane | 3989-13-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (3-Bromophenyl)trimethylsilane: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Reagent for Modern Organic Synthesis

(3-Bromophenyl)trimethylsilane is a versatile bifunctional organosilicon compound that has emerged as a valuable building block in synthetic organic chemistry. Its structure, featuring a bromine atom and a trimethylsilyl (TMS) group on a benzene ring at the meta-position, provides two orthogonal points for chemical modification. The aryl bromide moiety serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the trimethylsilyl group acts as a sterically influential, electronically modulating substituent that can be retained or transformed, offering a nuanced level of control in complex molecular architecture.

This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and key applications. It is intended to serve as a technical resource for researchers in medicinal chemistry, materials science, and process development, offering field-proven insights and detailed experimental protocols to facilitate its effective use.

Chemical Identity and Properties

Proper identification and understanding of a reagent's physical properties are paramount for its safe and effective use in experimental design.

Nomenclature and Identifiers

-

IUPAC Name: (3-bromophenyl)-trimethylsilane[1]

-

Common Synonyms: 1-Bromo-3-(trimethylsilyl)benzene, 3-Trimethylsilylbromobenzene[1]

-

CAS Number: 17878-47-6[1]

-

Molecular Formula: C₉H₁₃BrSi[1]

Physicochemical Data

The physical properties of this compound are summarized in the table below. It is a liquid at room temperature with a relatively high boiling point, making it suitable for reactions conducted at elevated temperatures. Its density is notably higher than that of water.

| Property | Value | Source(s) |

| Molecular Weight | 229.19 g/mol | [1] |

| Appearance | Colorless to slightly pale yellow, clear liquid | [2] |

| Density | 1.22 - 1.23 g/mL at 25 °C | [2][3] |

| Boiling Point | 50 °C at 0.5 mmHg (0.07 kPa) | [2][3][4][5] |

| Refractive Index (n20/D) | ~1.532 |

Spectroscopic Characterization Data

Spectroscopic data is essential for confirming the identity and purity of the reagent. The following are characteristic spectral data for this compound.

| Technique | Data |

| ¹H NMR | (Data not available in searched resources) |

| ¹³C NMR | (Data not available in searched resources) |

| Mass Spectrometry | Monoisotopic Mass: 227.997 Da |

Note: Experimental NMR data were not available in the cited resources. Researchers should acquire their own analytical data to confirm structural integrity before use.

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the selective monolithiation of 1,3-dibromobenzene followed by electrophilic quenching with chlorotrimethylsilane. This approach leverages the slight difference in reactivity between the two bromine atoms, though careful control of stoichiometry and temperature is critical to prevent the formation of disilylated byproducts.

Mechanistic Rationale

The synthesis proceeds via a lithium-halogen exchange reaction. A strong organolithium base, typically n-butyllithium (n-BuLi), preferentially abstracts one of the bromine atoms from 1,3-dibromobenzene to form the highly nucleophilic 3-bromophenyllithium intermediate. This reaction is performed at a very low temperature (-78 °C) to minimize side reactions, such as attack on the solvent (THF) or a second lithium-halogen exchange. The resulting aryllithium species is then rapidly quenched by the addition of chlorotrimethylsilane. The nucleophilic carbon of the aryllithium attacks the electrophilic silicon atom, displacing the chloride and forming the stable C-Si bond.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a similar transformation and is presented as a self-validating system.

Materials:

-

1,3-Dibromobenzene

-

n-Butyllithium (2.5 M solution in hexanes)

-

Chlorotrimethylsilane (TMSCl), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet

-

Addition funnel

-

Syringes

-

Dry ice/acetone bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A dry three-neck flask is charged with 1,3-dibromobenzene (1.0 eq). Anhydrous THF is added via cannula to dissolve the starting material. The flask is purged with dry nitrogen and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0 eq) is slowly added dropwise via syringe or addition funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the aryllithium intermediate may be indicated by a slight color change. The mixture is stirred at -78 °C for an additional 1 hour.

-

Silylation (Quench): Chlorotrimethylsilane (1.1 eq) is added dropwise to the stirred solution at -78 °C. A white precipitate of lithium chloride may form.

-

Warm-up and Quench: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

-

Aqueous Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.

Key Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction class offers a powerful alternative to the more established Suzuki and Stille couplings.

The Hiyama Cross-Coupling Reaction

The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride source (e.g., TBAF - tetrabutylammonium fluoride) or a base. The trimethylsilyl group on this compound can serve as the nucleophilic partner in such couplings after activation. However, the primary utility of this specific reagent is to act as the electrophilic partner, utilizing the C-Br bond for coupling while the TMS group remains as a valuable synthetic handle for subsequent transformations.

For the purpose of this guide, we will detail a protocol where this compound acts as the aryl bromide source in a coupling reaction with another organosilane.

Logical Workflow for a Hiyama Cross-Coupling

The diagram below outlines the logical workflow for a typical Hiyama cross-coupling experiment using an aryl bromide like this compound.

Caption: Logical workflow for a typical Hiyama cross-coupling reaction.

Protocol: Hiyama Cross-Coupling of this compound with Trimethoxy(phenyl)silane

This protocol provides a representative method for forming a biaryl structure, a common motif in pharmaceuticals and functional materials.

Materials:

-

This compound (1.0 eq)

-

Trimethoxy(phenyl)silane (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0 eq)

-

Anhydrous THF

Procedure:

-

Catalyst Preparation: In a dry, nitrogen-flushed Schlenk flask, Pd(OAc)₂ and PPh₃ are dissolved in anhydrous THF and stirred for 15 minutes at room temperature.

-

Reagent Addition: this compound and trimethoxy(phenyl)silane are added to the flask via syringe.

-

Initiation: The TBAF solution is added dropwise to the reaction mixture. An exothermic reaction or color change may be observed.

-

Reaction: The mixture is heated to reflux (approx. 66 °C) and maintained at this temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H413 - May cause long lasting harmful effects to aquatic life.[1]

-

Precautionary Statements: P273 - Avoid release to the environment. P501 - Dispose of contents/container to an approved waste disposal plant.[1]

Handling Recommendations

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and dark place.[2]

-

Organosilanes can be sensitive to moisture; storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations. Due to its potential for long-lasting aquatic harm, do not allow it to enter drains or waterways.

Conclusion

This compound is a strategically important reagent for synthetic chemists. Its bifunctional nature allows for sequential and controlled functionalization, making it a powerful tool for building complex molecular frameworks. The C-Br bond provides reliable access to cross-coupling chemistry, while the robust trimethylsilyl group offers opportunities for further manipulation or can be used to modulate the electronic and steric properties of the molecule. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and effectively incorporate this versatile building block into their synthetic strategies for drug discovery and materials science.

References

- 1. This compound | C9H13BrSi | CID 4167050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. do.labnovo.com [do.labnovo.com]

- 4. 1-Bromo-3-(trimethylsilyl)benzene >96.0%(GC) 5g - Productos de laboratorio baratos en Laboratorio Discounter. Microscopios, productos químicos y más, entrega rápida en España. ¡Compra ahora! [laboratoriumdiscounter.nl]

- 5. 1-Bromo-3-(trimethylsilyl)benzene [myskinrecipes.com]

Introduction: A Bifunctional Linchpin in Modern Synthesis

An In-Depth Technical Guide to (3-Bromophenyl)trimethylsilane (CAS: 17878-47-6)

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by its CAS number 17878-47-6, is an organosilicon compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2][3] Its structure, featuring a benzene ring substituted with a bromine atom and a trimethylsilyl (TMS) group at the meta-position, endows it with dual reactivity. This bifunctionality allows for selective, stepwise functionalization, making it a valuable and versatile building block for constructing complex molecular architectures.[4]

The bromine atom serves as a classical handle for a multitude of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4] Concurrently, the trimethylsilyl group influences the electronic properties of the aromatic ring, enhances solubility in organic solvents, and can act as a stable, yet removable, directing group or a precursor for further transformations.[1][4] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this pivotal synthetic intermediate.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17878-47-6 | [5] |

| Molecular Formula | C₉H₁₃BrSi | [1][5] |

| Molecular Weight | 229.19 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.230 g/mL at 25 °C | |

| Boiling Point | 50 °C at 0.5 mmHg | [6] |

| Refractive Index | n20/D 1.532 | |

| SMILES | C--INVALID-LINK--(C)c1cccc(Br)c1 | |

| InChI Key | JXQZFRPARQBDKV-UHFFFAOYSA-N | [5] |

Synthesis Strategy: Lithiation and Silylation

A primary route for the synthesis of this compound involves a halogen-metal exchange followed by electrophilic quenching with a silicon source. The protocol described below is based on established methodologies for analogous transformations.[7] The choice of 1,3-dibromobenzene as a starting material allows for selective monolithiation at low temperatures, a cornerstone of this synthetic approach.

Causality and Experimental Rationale

-

Solvent (THF): Tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the organolithium intermediate, preventing aggregation and enhancing reactivity.[7]

-

Low Temperature (-78 °C): Performing the lithiation at -78 °C (dry ice/acetone bath) is critical. It prevents side reactions such as ortho-lithiation or decomposition of the organolithium species. It also ensures kinetic control, favoring the formation of the desired monolithiated intermediate over the dilithiated product.[7]

-

n-Butyllithium (n-BuLi): n-BuLi is a strong base and an excellent reagent for halogen-metal exchange with aryl bromides.[7] One equivalent is used to ensure selective replacement of a single bromine atom.

-

Quenching Electrophile (TMS-Cl): Trimethylsilyl chloride is a highly reactive electrophile that readily reacts with the newly formed aryllithium nucleophile to form the stable C-Si bond.

Detailed Laboratory Protocol

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-dibromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.0 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add trimethylsilyl chloride (TMS-Cl, 1.1 eq) dropwise to the reaction mixture.

-

Warm-up and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.[7]

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the ability to selectively address its two functional handles.

Grignard Reagent Formation

The aryl bromide can be readily converted into a Grignard reagent, a potent carbon nucleophile for forming new C-C bonds.[8]

-

Mechanism: Magnesium metal undergoes oxidative insertion into the carbon-bromine bond. This is typically initiated with a small crystal of iodine to activate the magnesium surface. The reaction is performed in an anhydrous ether solvent like THF or diethyl ether, which coordinates to the magnesium center, stabilizing the reagent.[8][9]

-

Applications: The resulting (3-(trimethylsilyl)phenyl)magnesium bromide can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, providing a robust method for introducing the trimethylsilylphenyl moiety into target molecules.

-

Activation: Place magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine and gently warm until the iodine vapor is visible.

-

Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF. The disappearance of the iodine color and gentle refluxing indicate the reaction has initiated.

-

Formation: Add the remaining silane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours.

-

Reaction: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of an aldehyde (e.g., benzaldehyde, 0.9 eq) in THF dropwise.

-

Work-up: After the reaction is complete (monitored by TLC), quench with saturated aqueous NH₄Cl and proceed with standard extractive work-up and purification.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming biaryl structures, a common motif in pharmaceuticals.[10][11] this compound is an excellent substrate for this transformation.

-

Mechanism: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[11]

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: A base activates the boronic acid partner to form a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.[10]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

-

-

Significance in Drug Discovery: This reaction allows for the modular and efficient assembly of complex scaffolds from simple building blocks, accelerating the synthesis of compound libraries for screening and lead optimization. The reaction is valued for its high functional group tolerance.[4][11]

-

Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: The organic layers are combined, dried, concentrated, and purified by column chromatography to yield the biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: The compound is classified as potentially causing long-lasting harmful effects to aquatic life (GHS Hazard H413).[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[13] Some organosilanes are moisture-sensitive, so storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[12]

-

Fire and Decomposition: The compound is a combustible liquid. In case of fire, use CO₂, dry chemical powder, or foam.[14] Hazardous decomposition products upon combustion can include carbon oxides, halogenated compounds (hydrogen bromide), and silicates.[14][15]

Conclusion

This compound is a strategically important bifunctional building block in organic synthesis. Its defined points of reactivity—the carbon-bromine bond for cross-coupling and Grignard formation, and the robust trimethylsilyl group for tuning properties and enabling further transformations—provide chemists with a powerful tool for the synthesis of novel compounds. Its application as an intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials underscores its value to the scientific research community.[1][4] A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent safety protocols, will ensure its effective and safe utilization in the laboratory.

References

- 1. CAS 17878-47-6: 1-BROMO-3-TRIMETHYLSILYLBENZENE [cymitquimica.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. This compound [oakwoodchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C9H13BrSi | CID 4167050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-BROMO-3-TRIMETHYLSILYLBENZENE | 17878-47-6 [chemicalbook.com]

- 7. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. gelest.com [gelest.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. gelest.com [gelest.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

(3-Bromophenyl)trimethylsilane molecular weight and formula

An In-Depth Technical Guide to (3-Bromophenyl)trimethylsilane: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile bifunctional reagent crucial in modern synthetic chemistry. We will delve into its fundamental properties, synthesis, unique reactivity, and significant applications, particularly in the realms of drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this key building block.

Core Properties and Specifications

This compound, also known as 1-bromo-3-(trimethylsilyl)benzene, is an organosilane compound that has gained prominence as a synthetic intermediate. Its utility stems from the presence of two distinct reactive sites on its phenyl ring: a bromine atom, which is amenable to a wide range of cross-coupling reactions, and a trimethylsilyl (TMS) group, which can act as a blocking group, a director for electrophilic substitution, or a precursor to other functional groups.

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrSi | PubChem[1] |

| Molecular Weight | 229.19 g/mol | PubChem[1] |

| CAS Number | 17878-47-6 | PubChem[1] |

| Appearance | Clear colorless to pale yellow liquid | ChemicalBook[2] |

| Boiling Point | 80 °C at 0.2 mmHg | Various Suppliers |

| Density | ~1.189 g/mL at 25 °C | Various Suppliers |

| InChIKey | JXQZFRPARQBDKV-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C--INVALID-LINK--(C)C1=CC(=CC=C1)Br | PubChem[3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved via the reaction of a Grignard reagent or an organolithium species with a suitable silylating agent. The following protocol describes a reliable method starting from 1,3-dibromobenzene, which offers high yield and purity.

Experimental Rationale

The choice of 1,3-dibromobenzene as the starting material allows for selective monolithiation or mono-Grignard formation. The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) is critical to prevent side reactions, such as dialkylation or reaction with the solvent. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the organometallic intermediates. The subsequent addition of trimethylsilyl chloride (TMSCl) "quenches" the reactive organolithium species, forming the desired C-Si bond. The aqueous workup serves to neutralize any remaining reactive species and separate the organic product from inorganic salts.

Step-by-Step Synthesis Protocol

-

Reaction Setup: A three-necked round-bottom flask is flame-dried under a vacuum and subsequently purged with an inert atmosphere (e.g., nitrogen or argon). This is crucial to exclude atmospheric moisture, which would quench the highly reactive organolithium intermediate.

-

Initial Reagents: Anhydrous tetrahydrofuran (THF, 500 mL) is added to the flask via cannula, followed by 1,3-dibromobenzene (20 g, 84.77 mmol).[4] The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 33.9 mL, 84.77 mmol) is added dropwise to the stirred solution over 30 minutes.[4] The reaction is maintained at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.

-

Silylation: A solution of trimethylsilyl chloride (TMSCl, 9.2 g, 84.77 mmol) in anhydrous THF (100 mL) is added slowly to the reaction mixture.

-

Reaction Completion: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.[4]

-

Workup and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to afford this compound as a clear liquid.

Synthesis Workflow Diagram

Caption: Synthesis of this compound from 1,3-dibromobenzene.

Core Reactivity and Mechanistic Insights

The synthetic power of this compound lies in its bifunctional nature, allowing for sequential and site-selective modifications.[5]

-

Carbon-Bromine (C-Br) Bond Reactivity: The bromine atom serves as a versatile handle for a multitude of metal-catalyzed cross-coupling reactions. This is the most common site of initial functionalization. Key transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form aryl alkynes.[5]

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

-

Stille Coupling: Reaction with organostannanes.

-

-

Carbon-Silicon (C-Si) Bond Reactivity: The trimethylsilyl group offers a different set of synthetic possibilities:

-

Protodesilylation: The TMS group can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) or with fluoride ions (e.g., TBAF) to yield a protonated carbon, effectively acting as a removable blocking group.

-

Ipso-Substitution: The C-Si bond can be replaced with various electrophiles, a process known as ipso-substitution. For example, treatment with iodine monochloride (ICl) can replace the TMS group with an iodine atom, providing an alternative site for cross-coupling.

-

This dual reactivity allows for a programmed, multi-step synthesis where one site is modified while the other remains intact for a subsequent transformation.

Diagram of Orthogonal Reactivity

Caption: Orthogonal reactivity of this compound's two key sites.

Applications in Drug Development and Materials Science

The unique reactivity profile of this compound makes it a valuable intermediate in several high-tech fields.

Pharmaceutical and Agrochemical Synthesis

In drug discovery, the construction of complex molecular scaffolds is paramount. This compound serves as a foundational building block for creating substituted aromatic and heterocyclic systems that are common motifs in active pharmaceutical ingredients (APIs).[5] For instance, derivatives of this compound have been utilized in the synthesis of 1,2,4-triazole analogs, which have been investigated for their anticancer properties.[6] Its ability to participate in predictable C-C and C-N bond-forming reactions is crucial for building libraries of compounds for high-throughput screening and for optimizing the structure-activity relationship (SAR) of lead compounds.

Materials Science

Beyond life sciences, this reagent is instrumental in the field of material science.[5] It is a precursor for synthesizing novel organic electronic materials, including polymers and liquid crystals, which are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7] The incorporation of silicon via the TMS group can impart desirable properties to the final materials, such as enhanced thermal stability, modified electronic characteristics, and improved processability.[5]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification:

-

According to the Globally Harmonized System (GHS), this compound may cause long-lasting harmful effects to aquatic life (H413).[1]

-

While specific data for this exact compound is limited, related organobromine and organosilane compounds can be irritants. For example, [(3-Bromophenyl)ethynyl]trimethylsilane is known to cause skin and serious eye irritation. Trimethylbromosilane is highly flammable and causes severe skin burns and eye damage.[8][9] Therefore, caution is warranted.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn. Ensure skin is not exposed.

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

The compound may be moisture-sensitive. Store under an inert gas (nitrogen or argon) in a tightly sealed container.

-

Keep away from heat, sparks, and open flames. Store in a cool, dry place.

-

-

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.

-

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is derived from the orthogonal reactivity of its bromo and trimethylsilyl functionalities. Its utility in facilitating predictable and high-yielding cross-coupling and substitution reactions has cemented its role as a key building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any scientist looking to leverage its full synthetic potential.

References

- 1. This compound | C9H13BrSi | CID 4167050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE | 38002-45-8 [chemicalbook.com]

- 3. PubChemLite - this compound (C9H13BrSi) [pubchemlite.lcsb.uni.lu]

- 4. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. gelest.com [gelest.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety and Hazards of (3-Bromophenyl)trimethylsilane

This guide provides a comprehensive overview of the safety and hazard information for (3-Bromophenyl)trimethylsilane (CAS No: 17878-47-6), a valuable organosilane reagent in synthetic chemistry.[1] Given its utility in cross-coupling reactions and other organic transformations, a thorough understanding of its safe handling, storage, and emergency procedures is critical for researchers, scientists, and drug development professionals. This document synthesizes available data to provide a robust framework for minimizing risk and ensuring laboratory safety.

Compound Profile and Inherent Hazards

This compound, with the molecular formula C9H13BrSi, is an aryltrimethylsilane that serves as a key building block in organic synthesis.[2] Its structure combines the reactivity of a brominated aromatic ring with the properties imparted by the trimethylsilyl group. While a comprehensive, dedicated Safety Data Sheet (SDS) for this specific compound is not widely available, data from aggregated sources and analogous compounds provide a strong basis for a thorough risk assessment.

The primary known hazard associated with this compound is its potential for long-lasting harmful effects on aquatic life.[2] However, based on the safety profiles of structurally similar compounds such as bromotrimethylsilane and other functionalized phenyltrimethylsilanes, it is prudent to anticipate additional hazards, including potential skin and eye irritation, and possible respiratory irritation.[3] Organosilanes can also be flammable and may react with moisture.[4] Therefore, a cautious and well-informed approach to handling is paramount.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The known and inferred classifications for this compound are summarized below.

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Hazardous to the aquatic environment, long-term hazard | Aquatic Chronic 4 | H413: May cause long lasting harmful effects to aquatic life | [2] |

| Skin Corrosion/Irritation (Inferred) | Category 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation (Inferred) | Category 2A | H319: Causes serious eye irritation | [3][5] |

| Specific target organ toxicity — single exposure (Inferred) | Category 3 | H335: May cause respiratory irritation | [3] |

| Flammable liquids (Inferred) | Category 3 | H226: Flammable liquid and vapour |

Note: Inferred hazards are based on data from structurally similar compounds and represent a conservative approach to safety.

References

Physical properties of 1-Bromo-3-(trimethylsilyl)benzene

An In-depth Technical Guide to 1-Bromo-3-(trimethylsilyl)benzene: Properties, Synthesis, and Applications

Introduction

1-Bromo-3-(trimethylsilyl)benzene, also known by its synonym (3-Bromophenyl)trimethylsilane, is a bifunctional organosilicon compound of significant interest to researchers and synthetic chemists.[1][2] Its structure, featuring a bromine atom and a trimethylsilyl group on a benzene ring at the meta position, provides two distinct reactive sites. This unique arrangement makes it a versatile building block in organic synthesis, enabling the strategic construction of complex molecules. This guide provides a comprehensive overview of its physical properties, synthetic methodologies, and key applications, particularly within the realm of materials science and pharmaceutical development.

Physicochemical Properties

1-Bromo-3-(trimethylsilyl)benzene is a colorless to light yellow, clear liquid at room temperature.[1][2] The presence of the lipophilic trimethylsilyl group and the dense bromine atom influences its physical characteristics. Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain its stability.[2]

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃BrSi | [1][2] |

| Molecular Weight | 229.19 g/mol | [1] |

| CAS Number | 17878-47-6 | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 50 °C at 0.5 mmHg | [2][3] |

| Density | 1.230 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.532 | [1][2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Purification

The synthesis of 1-Bromo-3-(trimethylsilyl)benzene is typically achieved through electrophilic aromatic substitution or metal-halogen exchange followed by silylation. A common and illustrative laboratory-scale synthesis involves the bromination of (trimethylsilyl)benzene. The trimethylsilyl group is an ortho-, para-director; therefore, direct bromination is not ideal for achieving the meta-substituted product. A more strategic approach involves the silylation of a pre-functionalized benzene ring.

Experimental Protocol: Silylation of 1,3-Dibromobenzene

This protocol describes a Grignard-based approach, which offers high regioselectivity. The choice to form a Grignard reagent from one of the bromine atoms allows for a nucleophilic attack on a silicon electrophile, like chlorotrimethylsilane.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Grignard Formation: A solution of 1,3-dibromobenzene in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed. This step is critical as it selectively forms the Grignard reagent at one of the C-Br bonds.

-

Silylation: The reaction mixture is cooled to 0 °C in an ice bath. Chlorotrimethylsilane is then added dropwise via the dropping funnel, keeping the temperature below 10 °C. The causality here is the nucleophilic carbon of the Grignard reagent attacking the electrophilic silicon atom of chlorotrimethylsilane, displacing the chloride.

-

Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature for several hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-Bromo-3-(trimethylsilyl)benzene as a clear liquid. The boiling point under vacuum is a key validation of the product's identity.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Bromo-3-(trimethylsilyl)benzene.

Reactivity and Applications in Drug Development

The synthetic utility of 1-Bromo-3-(trimethylsilyl)benzene stems from the differential reactivity of its two functional groups. This allows for sequential, site-selective modifications, making it a valuable intermediate in multi-step syntheses.

-

The Bromo Group: The carbon-bromine bond is the primary site for cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[4] The introduction of bromine into a potential drug molecule can also increase therapeutic activity and favorably influence its metabolism.[5]

-

The Trimethylsilyl (TMS) Group: The TMS group is sterically bulky and can influence the regioselectivity of further electrophilic aromatic substitutions. More importantly, it can be replaced by other functional groups. For instance, under the action of strong electrophiles (e.g., in protodesilylation or halodesilylation), the TMS group can be cleaved to introduce a different substituent. This versatility is crucial for creating molecular diversity in drug discovery programs. Organosilicon compounds serve as key intermediates in the synthesis of various pharmaceutical agents.[6][7]

Representative Reaction: Suzuki Coupling

A prime example of its application is in the Suzuki-Miyaura coupling, where it is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new biaryl structure.

Caption: Suzuki coupling reaction using 1-Bromo-3-(trimethylsilyl)benzene.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 1-Bromo-3-(trimethylsilyl)benzene. It is classified as causing long-lasting harmful effects to aquatic life (Aquatic Chronic 4).[1]

-

Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-3-(trimethylsilyl)benzene is a strategically important building block for organic synthesis. Its distinct physicochemical properties and the orthogonal reactivity of its bromo and trimethylsilyl functionalities provide chemists with a powerful tool for the assembly of complex molecular architectures. Its role as an intermediate in cross-coupling reactions and other transformations underscores its value in the synthesis of novel pharmaceutical compounds and advanced materials, making it a key reagent for professionals in research and drug development.

References

- 1. 1-Bromo-3-(trimethylsilyl)benzene 97 17878-47-6 [sigmaaldrich.com]

- 2. 1-BROMO-3-TRIMETHYLSILYLBENZENE | 17878-47-6 [chemicalbook.com]

- 3. 1-Bromo-3-(trimethylsilyl)benzene [myskinrecipes.com]

- 4. Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem-tools.com [chem-tools.com]

- 7. nbinno.com [nbinno.com]

- 8. tcichemicals.com [tcichemicals.com]

A Guide to the Spectral Analysis of (3-Bromophenyl)trimethylsilane for Advanced Research

This technical guide provides a comprehensive analysis of the spectral data for (3-Bromophenyl)trimethylsilane (CAS No. 17878-47-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for experimental design and compound characterization.

Introduction: The Structural Significance of this compound

This compound is a versatile organosilane reagent frequently employed in organic synthesis. Its utility stems from the unique reactivity conferred by its two key functional groups: the trimethylsilyl (-Si(CH₃)₃) group and the bromo-substituted phenyl ring. The trimethylsilyl group can act as a bulky protecting group or a precursor for further functionalization, while the bromine atom's position on the aromatic ring makes it a critical component in cross-coupling reactions, such as Suzuki and Stille couplings, for the formation of complex carbon-carbon bonds.

A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions. This guide provides an in-depth examination of its spectroscopic signature.

Molecular Structure and Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃BrSi | [1][2] |

| Molecular Weight | 229.19 g/mol | [1][2] |

| IUPAC Name | (3-bromophenyl)-trimethylsilane | [1][2] |

| CAS Number | 17878-47-6 | [1][2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for the benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2!", label="C"]; C4 [pos="0.8,-2!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,0!", label="C"]; // Center carbon for Si attachment// Define nodes for substituents Si [pos="0,3.5!", label="Si", fontcolor="#34A853"]; Br [pos="-1.6,-3.5!", label="Br", fontcolor="#EA4335"]; CH3_1 [pos="-1.2,4.5!", label="CH₃"]; CH3_2 [pos="0,5.5!", label="CH₃"]; CH3_3 [pos="1.2,4.5!", label="CH₃"];

// Define nodes for aromatic hydrogens H2 [pos="-2.3,-0.75!", label="H"]; H4 [pos="1.6,-3.5!", label="H"]; H5 [pos="2.3,-0.75!", label="H"]; H6 [pos="-0.8,0!", label="H"];

// Draw edges for the benzene ring with alternating double bonds edge [color="#202124"]; C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double];

// Draw edges for substituents C1 -- Si [color="#34A853"]; Si -- CH3_1; Si -- CH3_2; Si -- CH3_3; C3 -- Br [color="#EA4335"];

// Draw edges for aromatic hydrogens C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct and diagnostic signals.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.60 | Singlet (broad) | 1H | H-2 | This proton is ortho to the trimethylsilyl group and meta to the bromine. It is expected to be a singlet or a narrow triplet due to small meta-couplings. |

| ~7.45 | Multiplet | 2H | H-4, H-6 | These protons are ortho and para to the bromine atom, leading to complex splitting patterns. They are expected to resonate downfield due to the deshielding effect of the aromatic ring current.[1] |

| ~7.25 | Triplet | 1H | H-5 | This proton is situated between two other aromatic protons, leading to a triplet splitting pattern. |

| ~0.25 | Singlet | 9H | -Si(CH ₃)₃ | The nine protons of the three methyl groups are chemically equivalent and appear as a sharp singlet. Their upfield shift is characteristic of trimethylsilyl groups. |

Causality and Insights: The chemical shifts of the aromatic protons are influenced by the electronic effects of both the bromine and trimethylsilyl substituents. Aromatic protons generally resonate in the 6.5-8.0 ppm region due to the ring current effect.[1] The meta-substitution pattern leads to a complex splitting pattern for the aromatic protons, which can be used to distinguish it from its ortho and para isomers. The singlet at approximately 0.25 ppm is a hallmark of the trimethylsilyl group and its high integration value (9H) makes it an excellent internal reference point for quantitative analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~142 | C -Si | The carbon atom directly attached to the silicon (ipso-carbon) is expected at this chemical shift. |

| ~137 | C -H (Ar) | Aromatic methine carbon adjacent to the bromine atom. |

| ~135 | C -H (Ar) | Aromatic methine carbon. |

| ~130 | C -H (Ar) | Aromatic methine carbon. |

| ~129 | C -H (Ar) | Aromatic methine carbon. |

| ~122 | C -Br | The carbon atom bonded to bromine (ipso-carbon) is shifted upfield due to the "heavy atom effect".[3][4] |

| ~ -1.0 | -Si(C H₃)₃ | The methyl carbons of the trimethylsilyl group appear at a characteristic upfield chemical shift. |

Causality and Insights: Aromatic carbons typically resonate between 120-150 ppm.[1] The meta-disubstituted pattern results in six distinct aromatic carbon signals.[1] A key feature is the upfield shift of the carbon atom directly bonded to the bromine atom. This phenomenon, known as the "heavy atom effect," is a result of increased electron shielding from the large electron cloud of the bromine atom and runs counter to what would be expected based on electronegativity alone.[3][4]

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR spectral acquisition and processing.

Self-Validating System: The use of a deuterated solvent with a known residual peak and an optional internal standard like tetramethylsilane (TMS) provides a self-validating system for chemical shift calibration. The expected 9H integration of the trimethylsilyl group's proton signal relative to the four aromatic protons serves as an internal check on sample purity and quantitative accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to the compound's structure and functional groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2960-2850 | Medium | C-H Stretch | -CH₃ (in TMS) |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Si-C Stretch | Si-(CH₃)₃ |

| 810-750 | Strong | C-H Out-of-Plane Bend | meta-disubstituted benzene[5] |

| ~840 | Strong | Si-C Stretch | Si-(CH₃)₃ |

| ~690 | Strong | Ring Bend | meta-disubstituted benzene[5] |

Causality and Insights: The IR spectrum of this compound is characterized by several key features. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The aliphatic C-H stretches from the trimethylsilyl methyl groups are observed just below 3000 cm⁻¹. The strong absorption around 1250 cm⁻¹ is a classic indicator of the Si-C bond in a trimethylsilyl group. Crucially, the pattern of out-of-plane C-H bending vibrations in the "fingerprint region" (below 1000 cm⁻¹) is highly diagnostic of the benzene ring's substitution pattern. For meta-disubstituted benzenes, strong bands are expected in the 810-750 cm⁻¹ range, along with a ring bending peak near 690 cm⁻¹.[5]

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the prepared salt plates in the spectrometer's sample holder.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural features.

Expected Mass Spectrum Fragmentation:

| m/z | Proposed Fragment | Rationale |

| 228/230 | [C₉H₁₃BrSi]⁺˙ (M⁺˙) | Molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |

| 213/215 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion, a common fragmentation pathway for trimethylsilyl compounds. |

| 155/157 | [C₆H₄Br]⁺ | Loss of the trimethylsilyl radical. |

| 73 | [Si(CH₃)₃]⁺ | A characteristic and often abundant fragment for trimethylsilyl compounds. |

Causality and Insights: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙).[6][7] The molecular weight of this compound is 229.19 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks (an M/M+2 pattern) of roughly equal intensity at m/z 228 and 230, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

The fragmentation of the molecular ion is driven by the formation of stable carbocations and radicals.[6][8] A primary fragmentation pathway for trimethylsilyl compounds is the loss of a methyl group (a loss of 15 mass units) to form a stable silicon-centered cation. The observation of a prominent peak at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), is highly diagnostic for this class of compounds.

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injection: Inject 1 µL of the sample solution into the gas chromatograph.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

-

-

MS Method:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the corresponding mass spectrum for the molecular ion and key fragment ions.

Conclusion

The spectral analysis of this compound provides a clear and unambiguous fingerprint for its structural identification and purity assessment. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, with the meta-substitution pattern and the trimethylsilyl group giving rise to characteristic signals. FT-IR spectroscopy confirms the presence of the key functional groups and the aromatic substitution pattern. Finally, mass spectrometry establishes the molecular weight and reveals predictable fragmentation patterns, including the diagnostic isotopic signature of bromine. By integrating the data from these orthogonal techniques, researchers can confidently characterize this important synthetic building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C9H13BrSi | CID 4167050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. savemyexams.com [savemyexams.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of (3-Bromophenyl)trimethylsilane

Introduction: The Structural Significance of (3-Bromophenyl)trimethylsilane and the Role of NMR

This compound is a key organosilane building block in organic synthesis, frequently utilized in cross-coupling reactions and the formation of complex aromatic systems. Its utility stems from the dual reactivity of the aryl bromide and the trimethylsilyl group, allowing for sequential and site-selective functionalization. A comprehensive understanding of its structure and purity is paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and the application of advanced 2D NMR techniques.

¹H NMR Spectral Analysis: A Detailed Look at the Aromatic and Aliphatic Regions

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the downfield aromatic region, corresponding to the protons on the benzene ring, and the upfield aliphatic region, dominated by the signal from the trimethylsilyl (TMS) group.

The Trimethylsilyl (TMS) Group Signal

A hallmark of trimethylsilyl-containing compounds is a sharp, intense singlet in the far upfield region of the ¹H NMR spectrum, typically around 0 ppm. This is due to the nine magnetically equivalent protons of the three methyl groups attached to the silicon atom. The electropositive nature of silicon leads to significant shielding of these protons, resulting in their characteristic high-field chemical shift. In the case of this compound, this signal is expected to appear as a singlet at approximately 0.25 ppm.

The Aromatic Region: Decoding the Splitting Patterns

The aromatic region of the ¹H NMR spectrum provides a wealth of information about the substitution pattern on the benzene ring. For a 1,3-disubstituted benzene ring as in this compound, a complex multiplet pattern is anticipated. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the bromine atom and the trimethylsilyl group. Bromine is an electronegative, deactivating group, while the trimethylsilyl group is weakly electron-donating.

The four aromatic protons are chemically non-equivalent and will exhibit distinct signals. Based on substituent effects, the predicted chemical shifts and coupling patterns are as follows:

-

H-2: This proton is ortho to both the bromine and the trimethylsilyl group. It is expected to be the most deshielded proton and will likely appear as a triplet or a narrow multiplet.

-

H-4: This proton is ortho to the bromine and para to the trimethylsilyl group. It will likely appear as a doublet of doublets.

-

H-5: This proton is meta to both substituents and will be the most shielded of the aromatic protons, appearing as a triplet.

-

H-6: This proton is ortho to the trimethylsilyl group and para to the bromine. It is expected to appear as a doublet of doublets.

The coupling constants between the aromatic protons are characteristic of their relative positions:

-

Ortho coupling (³J): Typically in the range of 6-10 Hz.[1]

-

Meta coupling (⁴J): Smaller, in the range of 2-4 Hz.[2]

-

Para coupling (⁵J): Generally very small or not observed (< 1 Hz).[3]

¹³C NMR Spectral Analysis: Assigning the Carbon Environment

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, revealing the electronic environment of each carbon atom.

The Trimethylsilyl (TMS) Carbon Signal

The carbon atoms of the three methyl groups in the TMS moiety are equivalent and will give rise to a single, sharp signal in the upfield region of the spectrum, typically around -1 to 2 ppm.

The Aromatic Carbon Signals

The six carbon atoms of the benzene ring are all chemically non-equivalent and will produce six distinct signals in the aromatic region (typically 120-150 ppm). The chemical shifts are influenced by the inductive and resonance effects of the substituents.

-

C-1 (ipso-carbon attached to Si): This quaternary carbon will be significantly shielded by the electropositive silicon atom and is expected to have a chemical shift in the lower end of the aromatic region.

-

C-3 (ipso-carbon attached to Br): This quaternary carbon will be deshielded due to the electronegativity of the bromine atom.

-

C-2, C-4, C-5, and C-6: The chemical shifts of these protonated carbons will be influenced by their position relative to the two substituents. The carbon ortho and para to the electron-withdrawing bromine atom will be deshielded, while those influenced by the trimethylsilyl group will be shielded.

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| Si(CH₃)₃ | ~ 0.25 | s | - | ~ -1.0 |

| H-2 | ~ 7.6 | t | ³J ≈ 1.8 | ~ 137.0 |

| H-4 | ~ 7.4 | ddd | ³J ≈ 7.8, ⁴J ≈ 1.8, ⁴J ≈ 1.5 | ~ 134.0 |

| H-5 | ~ 7.2 | t | ³J ≈ 7.8 | ~ 129.0 |

| H-6 | ~ 7.5 | ddd | ³J ≈ 7.8, ⁴J ≈ 1.8, ⁵J ≈ 0.5 | ~ 130.0 |

| C-1 | - | - | - | ~ 140.0 |

| C-3 | - | - | - | ~ 122.0 |

Experimental Protocols for High-Quality NMR Data Acquisition